- Preparation of salts and solvates of N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methylmethanesulfonamide for the treatment of abnormal cell growth., World Intellectual Property Organization, , ,
Cas no 717907-75-0 (PF-562271)

PF-562271 structure
Nome del prodotto:PF-562271
PF-562271 Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF-562271
- N-Methyl-N-(3-((2-(2-oxoindolin-5-ylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)methyl)pyridin-2-yl)methanesulfonamide
- N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF562271
- PROPAPGYL PF-562271
- n-methyl-n-(3-(((2-((2-oxo-2,3-dihydro-1h-indol-5-yl)amino)-5-trifluoromethylpyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- PF-562271 FAK
- RTKS KINASE INHIBITOR
- K5BX8ZA7UF
- PF 562271
- C21H20F3N7O3S
- PF-00562271 free base
- SR-00000003721-2
- HMS3244L07
- BCP01852
- PF562271 besylate;PF 562271 besylate
- MLS006011245
- SMR004703004
- SR-00000003721
- AMY21304
- GTPL9381
- NSC754356
- HMS3265M11
- HMS3265M12
- MZDKLVOWGIOKTN-UHFFFAOYSA-N
- s2890
- NCGC00242495-01
- 717907-75-0
- BDBM50318884
- CCG-265006
- N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- HMS3651D06
- AKOS015904318
- NCGC00242495-18
- N-methyl-N-{3-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]pyridin-2-yl}methanesulfonamide
- NSC-800849
- AS-16220
- HY-10459
- PF-562,271-26
- J-521695
- PF-562271; VS-6062
- Methanesulfonamide, n-[3-[[[2-[(2,3-dihydro-2-oxo-1h-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]- n-methyl-
- UNII-K5BX8ZA7UF
- PF-562271 [WHO-SDG]
- SCHEMBL1206959
- HMS3244K08
- NSC800849
- 3bz3
- PF-562271 BESILATE
- BRD-K99545815-001-01-4
- PF-562,271
- HMS3244K07
- N-[3-[[[2-[(2,3-H-2-oxo-1H-indol-5-yl)amino]-5-(trifluoroMe)-4-pyrimidinyl]amino]Me]-2-pyridinyl]-N-Me-methanesulfonamide 95%
- PF-562271 free base
- EX-A1385
- CHEBI:91370
- MFCD16038299
- HMS3265N12
- AC-27466
- SW219484-2
- DTXSID10471000
- PF-562271- (FAK)
- 717907-75-0 (free base)
- Q27163236
- Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl
- FT-0711878
- Kinome_3857
- N-[3-[[[2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-methanesulfonamide
- N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]methanesulfonamide
- n-[3-[[[2-[(2,3-dihydro-2-oxo-1h-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-n-methylmethanesulfonamide
- BCPP000114
- CHEMBL1084546
- HMS3265N11
- NSC-754356
- SDCCGSBI-0654422.P001
- PF-562271?
- BRD-K99545815-074-03-7
- BRD-K99545815-001-06-3
- BRD-K99545815-074-02-9
- DTXCID40162555
- DTXCID20208905
- DTXSID40240064
- BRD-K99545815-003-01-0
- VS6062
- UNII-FK2M84H8UI
- N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide; PF-562271
- N-methyl-N-(3-(((2-((2-oxo-1,3-dihydroindol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- PF-562271 (WHO-SDG)
- N-methyl-N-{3-[({2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]pyridin-2-yl}methanesulfonamide
- PF 562271 [WHO-DD]
-
- MDL: MFCD17170115
- Inchi: 1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30)
- Chiave InChI: MZDKLVOWGIOKTN-UHFFFAOYSA-N
- Sorrisi: S(C([H])([H])[H])(N(C([H])([H])[H])C1=C(C([H])=C([H])C([H])=N1)C([H])([H])N([H])C1C(C(F)(F)F)=C([H])N=C(N=1)N([H])C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C(N2[H])=O)(=O)=O
Proprietà calcolate
- Massa esatta: 507.13000
- Massa monoisotopica: 507.13004319g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 856
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 138
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 1.540
- Punto di fusione: No data available
- Punto di ebollizione: No data available
- Punto di infiammabilità: No data available
- PSA: 140.82000
- LogP: 3.85020
PF-562271 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-562271 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB447071-5 mg |
N-[3-[[[2-[(2,3-H-2-oxo-1H-indol-5-yl)amino]-5-(trifluoroMe)-4-pyrimidinyl]amino]Me]-2-pyridinyl]-N-Me-methanesulfonamide 95%; . |
717907-75-0 | 5mg |
€319.40 | 2023-07-18 | ||
Ambeed | A301515-5mg |
N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide |
717907-75-0 | 98+% | 5mg |
$135.0 | 2025-02-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031713-10mg |
PF-562271,98% |
717907-75-0 | 98% | 10mg |
¥1038 | 2024-05-22 | |
MedChemExpress | HY-10459-10mM*1mLinDMSO |
PF-562271 |
717907-75-0 | 99.68% | 10mM*1mLinDMSO |
¥1451 | 2022-05-30 | |
Ambeed | A301515-250mg |
N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide |
717907-75-0 | 98+% | 250mg |
$12.00 | 2022-05-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2465-10 mg |
PF562271 |
717907-75-0 | 97.65% | 10mg |
¥1815.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2465-1 mL * 10 mM (in DMSO) |
PF562271 |
717907-75-0 | 97.65% | 1 mL * 10 mM (in DMSO) |
¥1815.00 | 2022-04-26 | |
MedChemExpress | HY-10459-10mg |
PF-562271 |
717907-75-0 | 99.68% | 10mg |
¥1850 | 2024-04-17 | |
TRC | P293920-2.5mg |
PF-562271 |
717907-75-0 | 2.5mg |
$ 115.00 | 2023-09-06 | ||
DC Chemicals | DC3169-100 mg |
PF-562271 |
717907-75-0 | >98% | 100mg |
$400.0 | 2022-02-28 |
PF-562271 Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
PF-562271 Preparation Products
PF-562271 Letteratura correlata
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
717907-75-0 (PF-562271) Prodotti correlati
- 1326812-94-5(4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 1239369-20-0(tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate)
- 941945-95-5(3-fluoro-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide)
- 850689-37-1((2-Amino-4-cyanophenyl)boronic acid)
- 683259-87-2(4-butyl(methyl)sulfamoyl-N-{naphtho2,1-d1,3thiazol-2-yl}benzamide)
- 637352-85-3(2-Chloro-6-(4-methylphenyl)pyrazine)
- 90199-67-0(Ethyl 4-Oxo-5-hexanoic Acid Ester)
- 53179-11-6(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)
- 2034344-61-9(1-(4-phenylmethanesulfonylpiperidine-1-carbonyl)imidazolidin-2-one)
- 1256358-87-8(3-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
Fornitori consigliati
atkchemica
(CAS:717907-75-0)PF-562271

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:717907-75-0)PF-562271

Purezza:99%/99%
Quantità:10mg/50mg
Prezzo ($):189.0/585.0